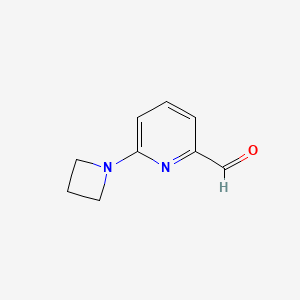
6-(Azetidin-1-yl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Azetidin-1-yl)picolinaldehyde is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of 6-(Azetidin-1-yl)picolinaldehyde as a lead compound in the development of anticancer agents. For example, compounds derived from azetidine structures have shown promising cytotoxic effects against various cancer cell lines. In one study, derivatives of azetidine were synthesized and evaluated for their antiproliferative activity against human lung adenocarcinoma (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines. The results indicated significant cytotoxicity, with some compounds exhibiting IC50 values as low as 2.3 µM, suggesting strong potential for further development in cancer therapeutics .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study synthesized various derivatives of azetidine and assessed their antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated notable antibacterial activity, with several exhibiting effective inhibition against these pathogens . This suggests that this compound could be a valuable scaffold for developing new antimicrobial agents.
Synthetic Utility
2.1 Catalytic Applications
this compound has been utilized in asymmetric synthesis as a chiral ligand in catalysis. For instance, azetidine-containing ligands have been employed in palladium(II)-catalyzed reactions, showcasing their effectiveness in facilitating Suzuki cross-coupling reactions. This application highlights the compound's versatility in synthetic organic chemistry, providing pathways to construct complex molecules efficiently .
2.2 Modifications and Derivatives
The ability to modify the azetidine ring allows for the exploration of various derivatives that can enhance biological activity or alter pharmacokinetic properties. For example, modifications to the azetidine structure have led to improved solubility and bioavailability of certain compounds, making them more suitable for therapeutic applications .
Case Studies and Data Tables
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
6-(azetidin-1-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H10N2O/c12-7-8-3-1-4-9(10-8)11-5-2-6-11/h1,3-4,7H,2,5-6H2 |
InChI-Schlüssel |
OJAJSJAALFSOLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C2=CC=CC(=N2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













